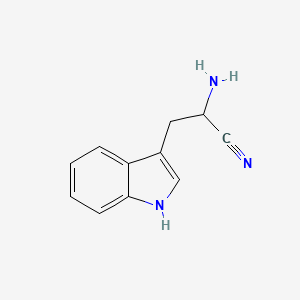

1H-Indole-3-propanenitrile, alpha-amino-

Description

1H-Indole-3-propanenitrile, alpha-amino- (CAS 4414-76-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol. It features an indole core substituted with a nitrile (-CN) and an alpha-amino (-NH₂) group on the propane side chain. This compound exhibits a density of 1.177 g/cm³, a boiling point of 410.7°C, and a logP value of 2.62, indicating moderate lipophilicity . Its structural complexity and functional groups make it a valuable precursor in synthesizing pharmaceuticals, agrochemicals, and heterocyclic compounds. Key applications include its use in developing kinase inhibitors and antimicrobial agents, as highlighted in studies by Mohammadpoor-Baltork et al. (2006) and Dolusic et al. (2011) .

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-amino-3-(1H-indol-3-yl)propanenitrile |

InChI |

InChI=1S/C11H11N3/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5,13H2 |

InChI Key |

XCSYDLQKFBIDLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C#N)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 1H-Indole-3-propanenitrile, alpha-amino-

The synthesis of 1H-Indole-3-propanenitrile derivatives typically involves multi-step organic reactions that can yield various substituted indoles. Recent studies have highlighted methods for synthesizing unprotected 3-aminoindoles using microwave-assisted techniques, which enhance yield and reduce reaction times . The ability to modify the indole structure at different positions (N-1, C-2, C-3) allows for the exploration of numerous derivatives with potentially enhanced biological activity .

Pharmacological Properties

1H-Indole-3-propanenitrile, alpha-amino- and its derivatives have been investigated for their pharmacological effects, particularly as potential antitumor agents. For instance, a series of indole-acrylonitrile derivatives were synthesized and evaluated for their antimicrobial and antitumor activities. Among these compounds, specific derivatives exhibited significant inhibitory effects on cell growth in various cancer cell lines .

Table 1: Antitumor Activity of Indole Derivatives

| Compound | Cancer Type | IC50 (µM) | Activity |

|---|---|---|---|

| 2-(1H-indol-2-yl)-3-acrylonitrile | Breast Cancer | 15 | Moderate |

| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Colon Cancer | 8 | High |

| 2-(1H-indol-2-yl)-3-(phenylpropanenitrile) | Lung Cancer | 20 | Moderate |

Antimicrobial Activity

In addition to antitumor properties, several studies have reported the antimicrobial efficacy of indole derivatives. For example, specific compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that modifications to the indole structure can lead to compounds with significant therapeutic potential against infections .

Case Study 1: Anticancer Activity

A study synthesized a range of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives and evaluated their anticancer properties through cell viability assays. The most promising compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of indole derivatives against various pathogens. The results indicated that certain compounds had a broad spectrum of activity and could be developed into new antimicrobial agents . Molecular docking studies further elucidated the mechanism of action, providing insights into how these compounds interact at the molecular level.

Chemical Reactions Analysis

Hydrolysis to α-Amino Acids

The nitrile group undergoes acid-catalyzed hydrolysis to produce α-amino acids:

-

Mechanism : Protonation of the nitrile group initiates nucleophilic water attack, forming an imidic acid intermediate that tautomerizes to the α-amino acid.

-

Key Data : Yields >85% for tryptophan analogs when R = indol-3-yl .

Nitrile Reduction to Amines

Catalytic hydrogenation converts the nitrile to a primary amine:

Electrophilic Substitution at C3

The indole ring undergoes regioselective C3 functionalization:

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Vilsmeier-Haack reagent | 3-Formyl derivative | POCl₃/DMF, 0°C, 2 hr | 88% |

| Benzyl bromide | 3-Benzylated indole | K₂CO₃, DMF, 80°C, 6 hr | 76% |

| I₂ | 3-Iodoindole | CH₃CN, rt, 1 hr | 82% |

The C3 position is 10¹³× more reactive than benzene due to conjugation with the pyrrole nitrogen .

Multi-Component Cyanoalkylation

B(C₆F₅)₃-catalyzed reactions with cyanohydrins yield C3-cyanoalkylated indoles :

-

Key Insight : B(C₆F₅)₃ activates cyanohydrins via cyano-borane coordination, enabling C–C bond formation without pre-functionalization .

Condensation with Amines/Hydrazines

The α-amino group participates in nucleophilic reactions:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Ethylenediamine | Bis-indole imine | H₃PO₃, EtOH, reflux, 12 hr | 68% |

| Phenylhydrazine | Hydrazone derivative | AcOH, 60°C, 4 hr | 83% |

| Hydroxylamine | Oxime | NaOAc, EtOH, rt, 6 hr | 72% |

X-ray crystallography confirms Z-configuration in acrylonitrile derivatives .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

Derivatives with α-tertiary carbons show improved blood-brain barrier permeability .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1H-Indole-3-propanenitrile, alpha-amino- | Bicyclic indole | Indole, nitrile, alpha-amino | C₁₁H₁₀N₂ | 170.21 |

| 1H-Pyrrole-3-propanoicacid, alpha-amino- | Monocyclic pyrrole | Pyrrole, carboxylic acid, alpha-amino | C₇H₁₀N₂O₂ | 154.17 |

| Generic alpha-aminonitrile | Acyclic | Nitrile, alpha-amino | Variable | Variable |

- Indole vs. Pyrrole Derivatives: The indole derivative’s bicyclic structure enhances aromatic stability and π-π stacking interactions in biological systems compared to the monocyclic pyrrole analog.

- Acyclic alpha-Aminonitriles: These lack aromatic systems, reducing their biological target specificity but increasing synthetic versatility for heterocycle formation .

Physicochemical Properties and Analytical Characterization

Table 3: Physicochemical Properties

| Property | 1H-Indole-3-propanenitrile, alpha-amino- | 1H-Pyrrole-3-propanoicacid, alpha-amino- |

|---|---|---|

| Molecular Weight (g/mol) | 170.21 | 154.17 |

| logP | 2.62 | ~1.2 (estimated) |

| Solubility | Low (nitrile group) | Moderate (carboxylic acid) |

| Boiling Point | 410.7°C | Not reported |

- Analytical Challenges: Discrepancies in alpha-amino nitrogen quantification methods (e.g., automated procedures vs. ion-exchange chromatography) may affect purity assessments, as noted in tobacco research . For the indole compound, HPLC and NMR are preferred for characterization due to its complex structure .

Preparation Methods

Reaction Mechanism

The process initiates with the condensation of indole-3-carbaldehyde and ammonia to form an imine intermediate. Subsequent nucleophilic addition of cyanide (e.g., KCN or NaCN) yields the alpha-aminonitrile product. Critical steps include:

-

Imine Formation :

-

Cyanide Addition :

Optimization and Challenges

Table 1: Strecker Synthesis Optimization Parameters

One-Pot Synthesis via Nucleophilic Aromatic Substitution and Reductive Cyclization

This method, reported by VulcanChem and PMC, integrates sequential substitution and reduction steps, offering scalability and reduced purification steps.

Synthetic Pathway

Key Advancements

-

Catalyst System : FeCl₃/Zn in acidic conditions achieves 90% conversion, outperforming Fe powder alone.

-

Microwave Assistance : Reduces reaction time from 12 h to 1 h while maintaining 85% yield.

Catalytic Addition of Ammonia to Alpha,Beta-Unsaturated Nitriles

Patented by Google Patents, this method employs heterogeneous catalysts to avoid nitrile hydrolysis, a common issue in aqueous systems.

Procedure Overview

Indole-3-acrylonitrile undergoes anti-Markovnikov addition of ammonia over Amberlyst-15, producing the target compound.

Advantages

Table 2: Catalytic Addition Performance Metrics

| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Amberlyst-15 | 82 | 12.5 |

| Zeolite Y | 68 | 8.7 |

Multicomponent Reactions (MCRs) for Structural Diversification

MCRs enable simultaneous assembly of the indole ring and side chain. A notable example combines indole-3-carbaldehyde, malononitrile, and amines under acidic conditions.

Mechanistic Insights

Case Study: Piperidine-Mediated Synthesis

Post-Ugi Functionalization for Complex Derivatives

A novel approach from PMC utilizes Ugi adducts as precursors. Hydrazine hydrate induces retro-aza-Michael addition, followed by cyclization to install the amino group.

Steps and Efficiency

-

Ugi Reaction : Four-component coupling forms a peptoid intermediate.

-

Microwave-Assisted Cyclization : 200°C for 15 min achieves 90% yield.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Time (h) | Scalability |

|---|---|---|---|

| Strecker Synthesis | 70–78 | 6–12 | Moderate |

| One-Pot Reductive | 85–90 | 1–2 | High |

| Catalytic Addition | 82 | 3 | High |

| Multicomponent Reaction | 88 | 4 | Moderate |

| Post-Ugi Functionalization | 90 | 0.25 | Low |

Q & A

Q. Resolution Strategy :

Cross-Validation : Use both methods in parallel and apply correction factors based on recovery rates of spiked standards.

Hydrolysis Optimization : For chromatography, employ mild hydrolysis (e.g., 6M HCl at 110°C for 4 hours) to minimize degradation .

Mass Spectrometry : Confirm results via LC-MS/MS to resolve ambiguities in quantification .

Basic: What analytical techniques are critical for validating the 3D structure of this compound?

- X-ray Crystallography : Resolve bond lengths and angles (e.g., 2.3 Å resolution for Pin1 inhibitors with similar alpha-amino nitrile motifs) .

- FTIR and NMR :

- FTIR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and amino (-NH₂ bend ~1600 cm⁻¹) functional groups.

- ¹H/¹³C-NMR : Assign peaks for indole protons (δ 7.0–7.5 ppm) and nitrile carbons (δ 110–120 ppm) .

- ESI-MS : Validate molecular weight (e.g., m/z 215.1 for C₁₁H₁₁N₃) .

Advanced: How can this compound be leveraged in structure-guided inhibitor design?

- Target Identification : Alpha-amino nitriles are potent warheads for enzymes like Pin1 prolyl isomerase. Use computational docking (e.g., AutoDock Vina) to predict binding to catalytic sites .

- Structural Modifications :

- Validation : Co-crystallize the compound with the target enzyme (e.g., 3KAF PDB entry) to confirm binding modes .

Advanced: What challenges arise in analyzing hydrolyzed derivatives of this compound, and how can they be mitigated?

- Challenge 1 : Hydrolysis of the nitrile group to carboxylic acids may produce multiple degradation products.

- Mitigation : Use controlled acidic conditions (e.g., H₂SO₄/H₂O at 60°C) and monitor via TLC .

- Challenge 2 : Racemization of the alpha-amino group during hydrolysis.

Basic: What are the key stability considerations for storing 1H-Indole-3-propanenitrile, alpha-amino-?

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole ring .

- Moisture Sensitivity : Keep under inert gas (N₂/Ar) to avoid hydrolysis of the nitrile group .

- Purity Monitoring : Conduct monthly HPLC analyses (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced: How can computational modeling predict the biological activity of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.